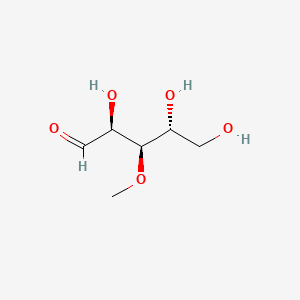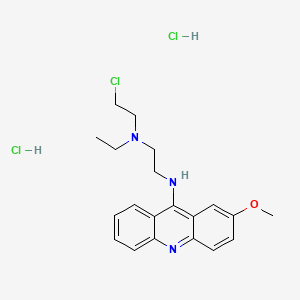
9-((2-((2-Chloroethyl)ethylamino)ethyl)amino)-2-methoxyacridine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-((2-((2-Chloroethyl)ethylamino)ethyl)amino)-2-methoxyacridine dihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chloroethyl group, making it a valuable reagent in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-((2-Chloroethyl)ethylamino)ethyl)amino)-2-methoxyacridine dihydrochloride typically involves multiple steps. One common method includes the alkylation of 2-methoxyacridine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
化学反应分析
Types of Reactions
9-((2-((2-Chloroethyl)ethylamino)ethyl)amino)-2-methoxyacridine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Alkylation: The amino groups can participate in alkylation reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation may produce compounds with altered oxidation states.
科学研究应用
Chemistry
In chemistry, 9-((2-((2-Chloroethyl)ethylamino)ethyl)amino)-2-methoxyacridine dihydrochloride is used as a reagent in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable tool for researchers.
Biology
In biological research, this compound is often used to study cellular processes and interactions. Its ability to interact with biological molecules makes it useful in experiments involving cell signaling and molecular biology.
Medicine
In medicine, this compound has potential applications in drug development and therapeutic research. Its unique properties may allow it to act as a precursor for the synthesis of pharmaceutical compounds.
Industry
In industrial applications, this compound is used in the production of various chemicals and materials. Its reactivity and versatility make it suitable for use in manufacturing processes that require specific chemical transformations.
作用机制
The mechanism of action of 9-((2-((2-Chloroethyl)ethylamino)ethyl)amino)-2-methoxyacridine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can affect various cellular pathways and processes, making the compound useful for studying biochemical mechanisms.
相似化合物的比较
Similar Compounds
- 2-Chloro-N,N-diethylethylamine hydrochloride
- Cyclophosphamide Related Compound D
- 3-((2-((2-Chloroethyl)amino)ethyl)amino)propyl Monophosphate Dihydrochloride
Uniqueness
Compared to similar compounds, 9-((2-((2-Chloroethyl)ethylamino)ethyl)amino)-2-methoxyacridine dihydrochloride stands out due to its unique structure and reactivity. The presence of the methoxyacridine moiety provides additional functional versatility, allowing it to participate in a broader range of chemical reactions and applications.
属性
CAS 编号 |
38915-09-2 |
|---|---|
分子式 |
C20H26Cl3N3O |
分子量 |
430.8 g/mol |
IUPAC 名称 |
N'-(2-chloroethyl)-N'-ethyl-N-(2-methoxyacridin-9-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C20H24ClN3O.2ClH/c1-3-24(12-10-21)13-11-22-20-16-6-4-5-7-18(16)23-19-9-8-15(25-2)14-17(19)20;;/h4-9,14H,3,10-13H2,1-2H3,(H,22,23);2*1H |
InChI 键 |
MLDRZVOYELYFRN-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCNC1=C2C=C(C=CC2=NC3=CC=CC=C31)OC)CCCl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


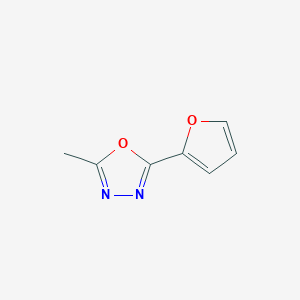

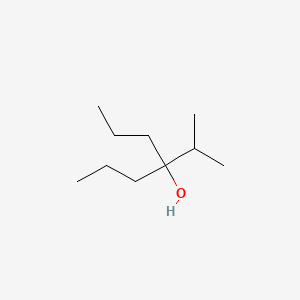
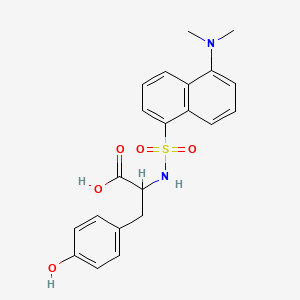
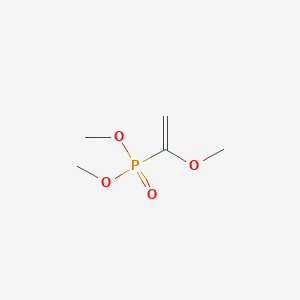
![methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B14658696.png)
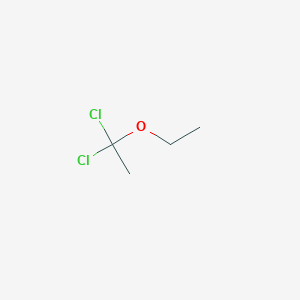
![N-[(Diethylamino)methyl]pyridine-4-carbothioamide](/img/structure/B14658701.png)
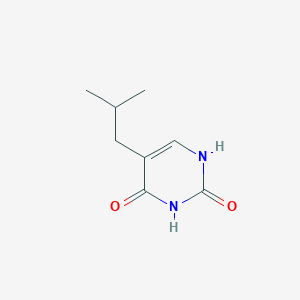
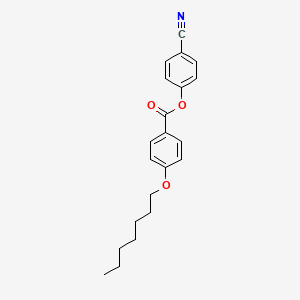

![1-[(Prop-1-en-2-yl)oxy]dodecane](/img/structure/B14658735.png)
